2-(ETHYLTHIO)PYRIMIDINE-5-CARBALDEHYDE
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Overview
Description
2-(ETHYLTHIO)PYRIMIDINE-5-CARBALDEHYDE is a chemical compound with the molecular formula C₇H₈N₂OS and a molecular weight of 168.22 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a pyrimidine ring substituted with an ethylsulfanyl group and an aldehyde group at the 5-position.
Scientific Research Applications
2-(ETHYLTHIO)PYRIMIDINE-5-CARBALDEHYDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: Limited industrial applications, primarily in the development of specialized chemicals for research.
Preparation Methods
The synthesis of 2-(ETHYLTHIO)PYRIMIDINE-5-CARBALDEHYDE typically involves the reaction of pyrimidine derivatives with ethylthiol and subsequent formylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Chemical Reactions Analysis
2-(ETHYLTHIO)PYRIMIDINE-5-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 2-(ETHYLTHIO)PYRIMIDINE-5-CARBALDEHYDE involves its interaction with specific molecular targets, such as enzymes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. The ethylsulfanyl group may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
2-(ETHYLTHIO)PYRIMIDINE-5-CARBALDEHYDE can be compared to other pyrimidine derivatives, such as:
2-Methylsulfanyl-pyrimidine-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
2-Ethylsulfanyl-pyrimidine-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological molecules .
Properties
IUPAC Name |
2-ethylsulfanylpyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-2-11-7-8-3-6(5-10)4-9-7/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSPUASKPCHMEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390280 |
Source
|
Record name | 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876890-28-7 |
Source
|
Record name | 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.